methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8523360
InChI: InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.19 g/mol

methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate

CAS No.:

VCID: VC8523360

Molecular Formula: C16H14BrNO4

Molecular Weight: 364.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate -

Description

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a methoxy group, and an amide linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can participate in various chemical reactions. The presence of the methoxy and bromine groups may enhance the compound's bioactivity by improving its binding affinity to biological targets.

Synthesis and Reactions

The synthesis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate typically involves several steps, requiring specific solvents and catalysts to optimize yields and purity. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions often require controlled temperatures and solvents like dichloromethane or toluene.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, such as 5-bromo-2-aminobenzoic acid and 4-methoxybenzoyl chloride.

  • Acylation Reaction: The amine group of the starting material is acylated with the benzoyl chloride to form the amide linkage.

  • Esterification: The carboxylic acid group is esterified to form the methyl ester.

Biological Activity and Applications

Compounds with similar structures to methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate have shown potential as enzyme inhibitors and in the treatment of diseases such as cancer and bacterial infections. The presence of the methoxy and bromine groups may enhance the compound's bioactivity by improving its binding affinity to biological targets. This compound could serve as an intermediate in synthesizing more complex pharmaceuticals.

Applications Table

ApplicationDescription
Medicinal ChemistryPotential enzyme inhibitors and therapeutic agents
Organic SynthesisIntermediate for synthesizing complex pharmaceuticals
Biological ResearchStudies on bioactivity and binding affinity

Comparison with Similar Compounds

Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is distinct from simpler analogs due to its combination of bromine, methoxy, and amide functionalities. This complexity allows it to participate in a broader range of chemical reactions compared to compounds like ethyl 4-bromobenzoate or methyl 5-bromo-2-methoxybenzoate.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-bromobenzoateLacks methoxy and amino groupsSimpler structure without additional functionalities
Methyl 5-bromo-2-methoxybenzoateLacks the benzoyl moietyFocuses on simpler aromatic systems
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoateContains bromine, methoxy, and amide groupsOffers diverse reactivity patterns
Product Name methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Molecular Formula C16H14BrNO4
Molecular Weight 364.19 g/mol
IUPAC Name methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Standard InChI InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Standard InChIKey BFGCQPVVIUQRQQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
PubChem Compound 1182589
Last Modified Apr 15 2024

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